molecular formula C17H30BrN B092792 1-Dodecylpyridinium bromide CAS No. 104-73-4

1-Dodecylpyridinium bromide

Cat. No. B092792
Key on ui cas rn: 104-73-4
M. Wt: 328.3 g/mol
InChI Key: PNXWPUCNFMVBBK-UHFFFAOYSA-M
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Patent
US06521028B1

Procedure details

Dodecyl pyridinium bromide (DDPB) was prepared in a stirred three neck flask (250 ml) fitted with a reflux condenser and a type j thermocouple probe. Heat was supplied by a Glascol mantel controlled with an IR2 digital temperature controller. In each test, 64.2 grams of alcohol, glycol or glycol ether, 20.7 grams of pyridine (0.26 mole) and 65.1 grams (0.26 mole) of 1-bromo dodecane were placed in the flask. The flask was heated with stirring to 85° C. An exotherm was encountered which caused the temperature to rise to about 100° C. The temperature controller was adjusted to 95° C. and this temperature was maintained throughout the preparation. At set times, samples were drawn and the bromide concentration was determined on a Mettler Model 25 autotitrator using the chloride specific ion silver nitrate method. The reaction was terminated when the bromide concentration reached 96% of the theoretical value.
[Compound]
Name
IR2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
64.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glycol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20.7 g
Type
reactant
Reaction Step Five
Quantity
65.1 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[Br-:7].[CH2:19]([N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8] |f:2.3|

Inputs

Step One
Name
IR2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alcohol
Quantity
64.2 g
Type
reactant
Smiles
Step Three
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
glycol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
65.1 g
Type
reactant
Smiles
BrCCCCCCCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
a stirred three neck flask (250 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated
STIRRING
Type
STIRRING
Details
with stirring to 85° C
CUSTOM
Type
CUSTOM
Details
to rise to about 100° C
CUSTOM
Type
CUSTOM
Details
was adjusted to 95° C.
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained throughout the preparation
CONCENTRATION
Type
CONCENTRATION
Details
the bromide concentration
CUSTOM
Type
CUSTOM
Details
The reaction was terminated when
CONCENTRATION
Type
CONCENTRATION
Details
the bromide concentration

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CCCCCCCCCCC)[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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